O-Desmethyl VU0467485 is a compound that has gained attention in pharmacological research, particularly as a potential radioligand for imaging muscarinic acetylcholine receptors. This compound is a derivative of VU0467485, which is known for its selective activity on the M4 muscarinic receptor subtype, making it a candidate for studying various neurological conditions, including Alzheimer's disease and other neurodegenerative disorders.
The synthesis and characterization of O-Desmethyl VU0467485 have been documented in several studies focusing on muscarinic acetylcholine receptors. This compound is derived from arecoline, a natural alkaloid found in the areca nut, and is synthesized through various chemical reactions aimed at enhancing its binding affinity and selectivity for specific receptor subtypes .
O-Desmethyl VU0467485 falls under the classification of muscarinic receptor ligands. Specifically, it targets the M4 subtype of muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in numerous physiological processes, including cognition and memory. Its classification as a potential radiotracer for positron emission tomography (PET) further emphasizes its relevance in medical imaging and research .
The synthesis of O-Desmethyl VU0467485 involves multiple steps that begin with the modification of arecoline derivatives. The synthetic pathway typically includes:
The synthesis process has been optimized to achieve high yields and purity, utilizing techniques such as carbon-11 radiolabeling for PET applications. This allows researchers to trace the compound's distribution and binding in vivo .
O-Desmethyl VU0467485 can be represented by its molecular formula, which reflects its structural components derived from both arecoline and synthetic modifications. The compound features a morpholine ring system that is crucial for its receptor binding properties.
The molecular weight of O-Desmethyl VU0467485 is approximately 300 g/mol, with specific structural features that enhance its interaction with muscarinic receptors. Detailed structural analysis typically involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the compound's identity and purity .
O-Desmethyl VU0467485 undergoes various chemical reactions that can influence its pharmacological properties:
The reaction kinetics and mechanisms have been characterized through in vitro assays that measure binding affinities and receptor activation profiles. These studies provide insights into how modifications to the compound's structure can enhance or diminish its efficacy as a receptor ligand .
O-Desmethyl VU0467485 acts primarily as an agonist at the M4 muscarinic acetylcholine receptor. Upon binding:
Pharmacological studies have demonstrated that O-Desmethyl VU0467485 exhibits significant selectivity for M4 receptors over other subtypes, making it a valuable tool for investigating cholinergic signaling in the brain .
O-Desmethyl VU0467485 is typically a white to off-white solid at room temperature. Its solubility varies depending on the solvent system used but is generally soluble in organic solvents like dimethyl sulfoxide.
The chemical stability of O-Desmethyl VU0467485 has been assessed under various conditions, revealing that it maintains integrity under physiological pH but may degrade under extreme conditions (e.g., high temperatures or strong acids).
Relevant data includes:
O-Desmethyl VU0467485 has several scientific uses:
O-Desmethyl VU0467485 (chemical name: 5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide; CAS: 1451994-72-1) is a primary metabolite of the muscarinic acetylcholine receptor 4 (M4) positive allosteric modulator (PAM) VU0467485 (AZ13713945). Structurally, it arises from the O-demethylation of the 4-methoxybenzyl group in VU0467485, replacing the methoxy (-OCH₃) moiety with a hydroxyl (-OH) group [1] [6]. This modification reduces its molecular weight from 360.41 g/mol (VU0467485) to 346.38 g/mol and alters its polarity, as reflected in its predicted density (1.455 g/cm³) and pKa (8.47) [1] [6]. The parent compound VU0467485 features a methylated thienopyridazine core linked to a 3-fluoro-4-methoxybenzyl carboxamide group, critical for M4 binding [8]. Demethylation thus enhances hydrogen-bonding potential, influencing its pharmacokinetic and allosteric properties [5] [7].
Table 1: Structural Comparison of VU0467485 and O-Desmethyl VU0467485
Property | VU0467485 | O-Desmethyl VU0467485 |
---|---|---|
Molecular Formula | C₁₇H₁₇FN₄O₂S | C₁₆H₁₅FN₄O₂S |
Molecular Weight (g/mol) | 360.41 | 346.38 |
CAS Number | 1451994-10-7 | 1451994-72-1 |
Key Functional Group | 4-Methoxybenzyl | 4-Hydroxybenzyl |
pKa (Predicted) | Not reported | 8.47 ± 0.20 |
O-Desmethyl VU0467485 retains pharmacological activity as a positron emission tomography (PET) precursor and contributes to the in vivo efficacy of VU0467485 in modulating M4 receptors [1] [5]. The parent compound VU0467485 is a potent M4 PAM (EC₅₀: 26.6 nM at rat M4; 78.8 nM at human M4) with high selectivity over other muscarinic subtypes (M1–M3, M5) and 200+ off-target receptors [3] [8]. In vitro DMPK studies show that demethylation occurs via cytochrome P450 enzymes, yielding a metabolite with:
Notably, O-Desmethyl VU0467485 exhibits reduced potency compared to VU0467485 but remains an active M4 PAM, contributing to sustained receptor modulation in vivo [1] [7]. Its formation is crucial for interpreting pharmacokinetic data from preclinical models of schizophrenia, where VU0467485 reverses amphetamine-induced hyperlocomotion [3] [5].
Table 2: Pharmacokinetic Properties of O-Desmethyl VU0467485
Parameter | Value | Significance |
---|---|---|
Plasma Protein Binding (fu) | 0.031 (rat), 0.054 (human) | Moderate tissue distribution |
CNS Penetration (Kp) | 0.31–1.0 (rat/dog) | Targets striatal/cortical M4 receptors |
Metabolic Stability | CLint: 36 mL/min/kg (human) | Lower oxidation risk vs. parent |
Half-Life (t₁/₂) | ~4.2 hours (rat) | Sustained in vivo activity |
As a metabolite of VU0467485, O-Desmethyl VU0467485 influences M4 receptor signaling through allosteric potentiation of acetylcholine (ACh). It binds a topographically distinct site near the receptor’s extracellular vestibule, enhancing ACh affinity and efficacy via cooperative effects [7] [10]. Key mechanisms include:
This metabolite exemplifies "molecular switches" in allosteric drug discovery, where minor modifications alter cooperativity (αβ) and binding affinity (KB). Its role as a PET precursor leverages its ability to penetrate the blood-brain barrier, enabling in vivo imaging of M4 receptor occupancy [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7